1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea
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Overview
Description
1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of oxazole and pyrazolopyrimidine moieties, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole and pyrazolopyrimidine intermediates, followed by their coupling through urea formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)piperidine-4-carboxamide: Shares the oxazole moiety and exhibits similar biological activities.
(5-tert-butyl-1,3-oxazol-2-yl)methanol: Contains the oxazole structure and is used in various synthetic applications.
Uniqueness
1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea stands out due to its unique combination of oxazole and pyrazolopyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(5-tert-butyl-1,3-oxazol-2-yl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-10-7-13-17-6-5-12(22(13)21-10)20-15(23)19-9-14-18-8-11(24-14)16(2,3)4/h5-8H,9H2,1-4H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAUBHLBBWGLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)NC(=O)NCC3=NC=C(O3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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